molecular formula C13H13NO2 B2372239 Methyl 2-(isoquinolin-1-yl)propanoate CAS No. 2119308-23-3

Methyl 2-(isoquinolin-1-yl)propanoate

Cat. No. B2372239
CAS RN: 2119308-23-3
M. Wt: 215.252
InChI Key: GDNKIRVFBHIHMR-UHFFFAOYSA-N
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Description

“Methyl 2-(isoquinolin-1-yl)propanoate” is a chemical compound with the molecular formula C13H13NO2 . It is related to the class of compounds known as isoquinolines .


Synthesis Analysis

The synthesis of “Methyl 2-(isoquinolin-1-yl)propanoate” involves several steps. One approach involves the direct ring metalation of alkoxy-substituted isoquinolines at C-1, followed by reaction with iodine. Subsequent Suzuki cross-coupling of the resulting 1-iodoisoquinolines to methyl 2-(isoquinolin-1-yl)benzoates and intramolecular acylation of the corresponding carboxylic acids with Eaton’s reagent .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(isoquinolin-1-yl)propanoate” is characterized by a monoclinic crystal system with the space group P21/c . The InChI code for this compound is 1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3 .


Chemical Reactions Analysis

“Methyl 2-(isoquinolin-1-yl)propanoate” can undergo various chemical reactions. For instance, it can participate in annulation protocols with unsaturated hydrocarbons, leading to the formation of cyclic compounds with high atom-utilization and step-economy .


Physical And Chemical Properties Analysis

“Methyl 2-(isoquinolin-1-yl)propanoate” is an oil at room temperature . It has a molecular weight of 215.25 . Isoquinolines, to which this compound is related, are weak bases .

properties

IUPAC Name

methyl 2-isoquinolin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNKIRVFBHIHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(isoquinolin-1-yl)propanoate

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